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Introduction

BI-4924 is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the

rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2][3] This pathway is often

upregulated in certain cancers, such as triple-negative breast cancer and melanoma, making

PHGDH an attractive therapeutic target.[1][2] While BI-4924 has shown preclinical efficacy,

identifying genetic factors that sensitize cancer cells to its effects can uncover novel

combination therapies and predictive biomarkers for patient stratification. This document

outlines a comprehensive protocol for a genome-wide CRISPR-Cas9 knockout screen to

identify genes whose loss sensitizes cancer cells to BI-4924.

Signaling Pathway Overview

PHGDH catalyzes the first committed step in the serine biosynthesis pathway, converting the

glycolytic intermediate 3-phosphoglycerate into 3-phosphohydroxypyruvate.[1][2] This pathway

is crucial for producing serine, which is a precursor for the synthesis of other amino acids

(glycine and cysteine), nucleotides, and lipids, and for maintaining cellular redox balance

through the generation of NADPH. By inhibiting PHGDH, BI-4924 disrupts these essential

cellular processes.
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Caption: The serine biosynthesis pathway and the inhibitory action of BI-4924 on PHGDH.

Experimental Protocols
This protocol describes a negative selection (dropout) CRISPR screen to identify genes that,

when knocked out, increase the sensitivity of cancer cells to BI-4924.
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1. Cell Line Selection and Culture

Cell Line: Choose a cancer cell line known to have some dependency on the serine

biosynthesis pathway (e.g., a cell line with PHGDH amplification).

Culture Conditions: Maintain the selected cell line in the recommended culture medium

supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a

humidified atmosphere with 5% CO2.

2. Lentiviral CRISPR Library Production and Transduction

CRISPR Library: Utilize a genome-wide human CRISPR knockout library (e.g., GeCKO v2,

Brunello, or TKOv3).

Lentivirus Production: Co-transfect HEK293T cells with the CRISPR library plasmid pool and

lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection

reagent. Harvest the virus-containing supernatant 48-72 hours post-transfection.

Viral Titer Determination: Determine the viral titer to ensure a low multiplicity of infection

(MOI) of 0.3-0.5 during transduction. This is crucial to minimize the likelihood of cells

receiving more than one sgRNA.

Transduction: Transduce the target cancer cells with the lentiviral library in the presence of

polybrene (8 µg/mL).

Antibiotic Selection: After 24-48 hours, select for successfully transduced cells by adding the

appropriate antibiotic (e.g., puromycin) to the culture medium.

3. BI-4924 Treatment

IC50 Determination: Prior to the screen, determine the half-maximal inhibitory concentration

(IC50) of BI-4924 for the selected cell line using a standard cell viability assay (e.g.,

CellTiter-Glo).

Screening Concentration: For a sensitization screen, use a concentration of BI-4924 that

results in approximately 10-30% growth inhibition (e.g., IC10-IC30).[4] This creates a
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selective pressure where cells with sensitizing gene knockouts will be depleted from the

population.

Experimental Setup:

Control Group: Culture a population of the transduced cells in the absence of BI-4924.

Treatment Group: Culture a parallel population of the transduced cells in the presence of

the predetermined concentration of BI-4924.

Cell Culture Maintenance: Passage the cells every 2-3 days for a total of 14-21 days,

ensuring that the cell population size is maintained to preserve the representation of the

CRISPR library.

4. Genomic DNA Extraction and Next-Generation Sequencing (NGS)

Harvesting: At the end of the treatment period, harvest cells from both the control and

treatment groups.

Genomic DNA Extraction: Isolate genomic DNA from both cell populations using a

commercial kit.

sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using

PCR with primers specific to the library vector.

NGS: Sequence the amplified sgRNA libraries using a high-throughput sequencing platform

(e.g., Illumina NextSeq).

5. Data Analysis

Read Alignment and Counting: Align the sequencing reads to the CRISPR library reference

and count the number of reads for each sgRNA.

Hit Identification: Use statistical methods (e.g., MAGeCK or DrugZ) to identify sgRNAs that

are significantly depleted in the BI-4924-treated population compared to the control

population.[5] Genes targeted by multiple depleted sgRNAs are considered potential

sensitizer hits.
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Caption: Workflow for a CRISPR-Cas9 screen to identify BI-4924 sensitizers.

Data Presentation
The following tables represent hypothetical data from a CRISPR screen to identify BI-4924
sensitizers.

Table 1: In Vitro Activity of BI-4924

Parameter Value Reference

PHGDH IC50 (NAD+ high

assay)
3 nM [1]

13C-Serine Incorporation IC50

(72h)
2,200 nM [1]

Target Cell Line (e.g., MDA-

MB-468) IC50
Hypothetical Value: 5 µM

Table 2: Top Gene Hits from CRISPR Sensitization Screen
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This table lists hypothetical genes whose knockout leads to increased sensitivity to BI-4924.

The scores are illustrative of what would be obtained from analysis software like MAGeCK. A

lower p-value and a more negative score indicate a higher confidence hit.

Gene Symbol Description
Log2 Fold Change
(Treated/Control)

p-value

GENE A
Hypothetical Glycine

Transporter
-2.5 1.2e-8

GENE B
Hypothetical Folate

Pathway Enzyme
-2.1 3.5e-7

GENE C

Hypothetical One-

Carbon Metabolism

Regulator

-1.9 8.1e-7

GENE D
Hypothetical Amino

Acid Sensor
-1.7 2.4e-6

GENE E
Hypothetical Redox

Balance Protein
-1.5 9.8e-6

Table 3: Validation of Top Sensitizer Hits

This table shows hypothetical validation data for the top gene hits. Individual knockout cell lines

for each gene would be generated and their sensitivity to BI-4924 assessed. A lower IC50

value compared to the control (wild-type) indicates successful validation.

Gene Knockout BI-4924 IC50 (µM)
Fold Sensitization (WT
IC50 / KO IC50)

Wild-Type (WT) 5.0 1.0

GENE A KO 1.2 4.2

GENE B KO 1.8 2.8

GENE C KO 2.5 2.0
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Conclusion
The successful execution of this CRISPR-Cas9 screen can identify novel genes and pathways

that, when inhibited, sensitize cancer cells to the PHGDH inhibitor BI-4924. These findings can

provide valuable insights into the mechanisms of resistance to BI-4924 and inform the

development of rational combination therapies, ultimately enhancing its therapeutic potential.

Rigorous validation of the identified hits is a critical next step to confirm their role in sensitizing

cells to BI-4924.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Pardon Our Interruption [opnme.com]

2. opnme.com [opnme.com]

3. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH)
Inhibitor BI-4924 Disrupts Serine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

4. revvity.com [revvity.com]

5. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

To cite this document: BenchChem. [Application Notes and Protocols: CRISPR Screen to
Identify BI-4924 Sensitizers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15614151#crispr-screen-to-identify-bi-4924-
sensitizers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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